molecular formula C18H14F3N3O3 B7695117 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B7695117
M. Wt: 377.3 g/mol
InChI Key: YCYAIJOXEOSPOG-UHFFFAOYSA-N
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Description

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and bases like sodium hydroxide (NaOH) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler amine derivatives .

Mechanism of Action

The exact mechanism of action of 2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its biological effects. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide is unique due to the presence of both the oxadiazole ring and the trifluoromethylphenyl group. This combination imparts distinct electronic and steric properties, enhancing its potential as a versatile compound in various scientific applications .

Properties

IUPAC Name

2-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N3O3/c1-11-22-17(27-24-11)12-5-4-6-13(9-12)26-10-16(25)23-15-8-3-2-7-14(15)18(19,20)21/h2-9H,10H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCYAIJOXEOSPOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC(=CC=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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